3-Phenyl-1,4,2-dioxazol-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-1,4,2-dioxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRXLGRORGLTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one: Properties, Structure, and Applications

An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, a versatile reagent in modern organic chemistry.

Introduction

This compound is a heterocyclic organic compound that has gained significant attention as a stable and efficient acyl nitrene precursor.[1][2] Unlike traditional reagents such as acyl azides, which are often unstable and hazardous, this dioxazolone offers enhanced safety, stability, and reactivity, making it highly valuable for C-H amidation reactions.[3][4] Its application in transition-metal-catalyzed reactions allows for the direct formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and complex organic molecules.[4][5] This guide details its fundamental properties, spectral data, and key experimental protocols for its synthesis and use.

Chemical Structure and Identification

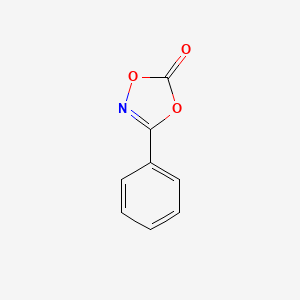

The core structure of this compound consists of a five-membered dioxazolone ring attached to a phenyl group.[5] Its structure has been unequivocally confirmed by single-crystal X-ray diffraction.[6][7]

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[8][9] |

| CAS Number | 19226-36-9[10] |

| Molecular Formula | C₈H₅NO₃[8][10] |

| Molecular Weight | 163.13 g/mol [8][10] |

| InChIKey | BYRXLGRORGLTDR-UHFFFAOYSA-N[8] |

| SMILES | C1=CC=C(C=C1)C2=NOC(=O)O2[8] |

Physicochemical and Thermal Properties

This compound is a solid compound under standard conditions. A key advantage of this reagent is its superior thermal stability compared to benzoyl azide (B81097), a conventional acyl nitrene precursor. Differential scanning calorimetry (DSC) measurements show that this compound is thermally stable, whereas benzoyl azide decomposes rapidly, highlighting the improved safety profile of the dioxazolone.[3][11]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 63-65 °C | [6][12] |

| 125–127 °C | [11] | |

| Boiling Point | 214.9 ± 23.0 °C (Predicted) | [12][13] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [12][13] |

| Storage Conditions | Sealed in dry, 2-8 °C |[14] |

Table 3: Solvent Reactivity/Solubility Profile for C-H Amidation

| Solvent | Reactivity/Yield |

|---|---|

| Ethyl acetate (B1210297) | Excellent[11] |

| 1,2-Dichloroethane (DCE) | Excellent[11] |

| 1,2-Dimethoxyethane | Good[11] |

| Tetrahydrofuran (THF) | Good[11] |

| Acetone | Good[11] |

| Methanol | Good[11] |

| t-Butanol | Good[11] |

| Acetic Acid | Good[11] |

| Toluene | Low[11] |

| Acetonitrile | Ineffective[11] |

Spectral Data

The structural identity of this compound is well-characterized by various spectroscopic techniques.

Table 4: Spectroscopic Data

| Technique | Parameters | Observed Signals (δ in ppm, J in Hz) |

|---|---|---|

| ¹H NMR | (CDCl₃, 300MHz) | 7.87 (dt, 2H, J=1.9, 8.9), 7.66 (tt, 1H, J=1.9, 8.9), 7.53 (tt, 2H, J=1.9, 8.9)[6] |

| ¹³C NMR | (CDCl₃, 125MHz) | 163.7, 154.0, 133.9, 129.5, 126.8, 120.3[6] |

Reactivity and Applications: C-H Amidation

The primary application of this compound is as a precursor to acyl nitrenes for use in C-H amidation reactions, typically catalyzed by Group 9 transition metals like Rhodium(III) and Iridium(III).[1][2] The reaction proceeds via a catalytic cycle involving the coordination of the dioxazolone to the metal center, followed by decarboxylation to generate a metal-nitrenoid intermediate. This intermediate then facilitates the C-N bond formation.[1][2] This method avoids the use of external oxidants and releases only carbon dioxide as a byproduct.[3]

Caption: General mechanism for metal-catalyzed C-H amidation.

Experimental Protocols

Synthesis of this compound

A scalable and efficient synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[3][11] This procedure avoids the use of hazardous chlorinated solvents.[11]

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 equiv), ethyl acetate, and 1,1′-carbonyldiimidazole (1.01 equiv) sequentially under atmospheric conditions.[3][11]

-

Stir the mixture vigorously for 1 hour at room temperature.[3][11]

-

Separate the organic layer and dry it over anhydrous MgSO₄.[3][11]

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[11]

Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)

This protocol demonstrates the use of this compound in a flagship C-H amidation reaction.[11]

Detailed Protocol:

-

To an oven-dried three-neck round-bottom flask, add this compound (1.05 equiv), [Cp*RhCl₂]₂ (0.5 mol %), and AgNTf₂ (2.0 mol %) under an inert atmosphere.[11]

-

Add ethyl acetate as the solvent and place the flask in a preheated oil bath at 40 °C.[11]

-

Slowly add a solution of 2-phenylpyridine (1.0 equiv) over several hours using a syringe pump, ensuring the internal reaction temperature does not exceed 45 °C due to the exothermic nature of the reaction.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by standard procedures, often involving filtration and recrystallization to isolate the pure amidated product.[11]

Conclusion

This compound has emerged as a superior reagent for acyl nitrene transfer reactions. Its notable thermal stability, safety, and high reactivity in metal-catalyzed C-H amidation make it an indispensable tool for chemists in academia and industry. The straightforward synthesis and the environmentally benign nature of its reactions, which release only CO₂, further underscore its importance in developing sustainable synthetic methodologies for the construction of complex nitrogen-containing molecules.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 8. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 19226-36-9 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Phenyl-1,4,2-dioxazolidin-5-one CAS#: 19226-36-9 [m.chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. 19226-36-9|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, experimental protocols for its synthesis, and its key applications in modern chemistry, particularly in the formation of carbon-nitrogen bonds.

Core Chemical Data

This compound, identified by the CAS number 19226-36-9 , is a white crystalline solid.[1][2][3] It is a key intermediate in various chemical transformations due to its ability to act as an acyl nitrene precursor.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19226-36-9 | [1][6] |

| Molecular Formula | C₈H₅NO₃ | [1][6][7] |

| Molecular Weight | 163.13 g/mol | [6][8] |

| Melting Point | 63 °C | [7][9] |

| Boiling Point (Predicted) | 214.9 ± 23.0 °C | [7][9] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [7][9] |

| Physical Form | Solid | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| InChI Key | BYRXLGRORGLTDR-UHFFFAOYSA-N | [1][8] |

| SMILES | O=C1ON=C(O1)C1=CC=CC=C1 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthesis protocols are provided below.

This protocol describes a common method for synthesizing this compound on a laboratory scale.[4][10][11]

Materials:

-

Benzohydroxamic acid

-

Ethyl acetate (B1210297)

-

1 N Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Toluene (optional, for purification)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid and ethyl acetate.

-

Add 1,1'-carbonyldiimidazole to the suspension under atmospheric conditions.

-

Stir the reaction mixture vigorously at room temperature for approximately 1 hour.

-

Quench the reaction by adding 1 N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[4][11]

-

Remove the solvent under reduced pressure to yield the crude product.

-

For further purification, the crude mixture can be dissolved in toluene, filtered to remove undissolved impurities, and the solvent evaporated to give the desired product.[10]

A more streamlined, one-pot synthesis has been developed to avoid the isolation of the hydroxamic acid intermediate.[12][13]

Materials:

-

Benzoyl chloride

-

Hydroxylamine (B1172632) hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

Deprotonate hydroxylamine hydrochloride in DMF.

-

Add ethyl acetate as a co-solvent.

-

Add benzoyl chloride to the reaction mixture.

-

Following the formation of the hydroxamic acid in situ, add CDI to facilitate the cyclization.

-

The reaction proceeds at room temperature to yield this compound.[12]

Signaling Pathways and Chemical Reactivity

This compound is a stable and convenient precursor for acyl nitrenes, which are highly reactive intermediates.[5][14] This reactivity is harnessed in various transition metal-catalyzed reactions, most notably in C-H amidation.

A significant application of this compound is in the Cp*Rh(III)-catalyzed direct amidation of C-H bonds.[4][10] This reaction is highly efficient and proceeds under mild conditions with a broad substrate scope.[4] The dioxazolone serves as an amidating reagent, releasing carbon dioxide as the sole byproduct.[4]

The general mechanism involves the coordination of the dioxazolone to the rhodium catalyst, followed by decarboxylation to form a rhodium-nitrenoid species. This intermediate then undergoes C-H activation and reductive elimination to yield the amidated product.[14]

Upon heating, this compound undergoes thermal decomposition. This process involves decarboxylation to generate an acyl nitrene intermediate, which can then rearrange to form an isocyanate.[14] This reactivity makes it a useful precursor for isocyanates in situations where the corresponding acyl azides are unstable.[4] Differential scanning calorimetry has shown that this compound is thermally more stable than benzoyl azide, a traditional acyl nitrene precursor.[4][10][13]

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool in several areas:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for introducing amide functionalities into complex molecules, which is a common structural motif in pharmaceuticals and agrochemicals.[15]

-

Late-Stage Functionalization: The ability to participate in C-H activation/amidation reactions allows for the late-stage modification of complex molecular scaffolds, a valuable strategy in drug discovery.

-

Synthesis of Heterocycles: The in situ generated acyl nitrenes can participate in various cycloaddition and insertion reactions to construct nitrogen-containing heterocyclic rings, such as 1,2,4-triazole (B32235) derivatives.[15]

-

Materials Science: It has been investigated as an electrolyte additive for lithium-ion batteries.[12][13]

References

- 1. This compound | 19226-36-9 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 19226-36-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. 3-Phenyl-1,4,2-dioxazolidin-5-one CAS#: 19226-36-9 [m.chemicalbook.com]

- 8. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. lookchem.com [lookchem.com]

Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from benzohydroxamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from benzohydroxamic acid. This compound is a valuable reagent in organic synthesis, notably as a stable and safe acyl nitrene precursor for C-H amidation reactions, and has applications in materials science, such as an electrolyte additive for lithium-ion batteries.[1][2] This guide details the prevalent synthetic methodologies, presents quantitative data for comparison, and provides comprehensive experimental protocols.

Introduction

This compound is a heterocyclic compound that has gained significant attention as a versatile synthetic intermediate.[1][2] Traditionally, the synthesis involves the cyclization of benzohydroxamic acid. This guide focuses on the most common and efficient methods for this transformation, highlighting a conventional two-step approach and a more recent one-pot synthesis. These methods offer researchers practical routes to access this important molecule. The use of this compound is considered a safer alternative to acyl azides, which are often explosive.[2][3][4] Differential scanning calorimetry has shown that this compound is thermally stable, unlike benzoyl azide (B81097) which decomposes rapidly.[2][3][4]

Synthetic Methodologies

The primary route for synthesizing this compound involves the reaction of benzohydroxamic acid with a carbonylating agent, most commonly N,N'-carbonyldiimidazole (CDI).[1][3][5] This reaction facilitates an intramolecular cyclization to form the desired dioxazolone ring.

Conventional Method

The conventional synthesis is a two-step process where benzohydroxamic acid is first isolated and then reacted with CDI in a suitable solvent.[1] While effective, this method can be time-consuming due to the need to isolate and dry the hydroxamic acid intermediate.[1][2] Dichloromethane has been a common solvent for this cyclization step, but due to its environmental and health concerns, greener alternatives like ethyl acetate (B1210297) are now preferred.[1][3]

One-Pot Synthesis

A more streamlined and efficient approach is a one-pot synthesis that starts from the corresponding acyl chloride (e.g., benzoyl chloride) and hydroxylamine (B1172632) hydrochloride.[1] This method avoids the isolation of the benzohydroxamic acid intermediate, saving time and potentially increasing the overall yield.[1] The reaction is typically carried out in a mixed solvent system, such as ethyl acetate and a small amount of N,N-dimethylformamide (DMF), and utilizes a base like triethylamine (B128534) to neutralize the hydrochloride salt.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different methodologies.

| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |

| Conventional | Benzohydroxamic Acid | N,N'-Carbonyldiimidazole (CDI) | Ethyl Acetate | 1 hour | 72 | [3] |

| Conventional | Benzohydroxamic Acid | N,N'-Carbonyldiimidazole (CDI) | Ethyl Acetate | 30 minutes | 66 | [5] |

| One-Pot | Benzoyl Chloride | Hydroxylamine HCl, Triethylamine, CDI | Ethyl Acetate / DMF (5:1) | Not Specified | 81 | [1] |

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Conventional Synthesis from Benzohydroxamic Acid[3]

Materials:

-

Benzohydroxamic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Toluene (optional, for purification)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 eq).

-

Add ethyl acetate to suspend the benzohydroxamic acid.

-

Add N,N'-carbonyldiimidazole (1.01 - 1.2 eq) to the suspension in one portion.

-

Stir the reaction mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by TLC.

-

After completion, quench the reaction by adding 1 N HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

For further purification, the crude product can be dissolved in toluene, filtered to remove any undissolved impurities, and the solvent evaporated to yield pure this compound as a white crystalline solid.

Protocol 2: One-Pot Synthesis from Benzoyl Chloride[1][5]

Materials:

-

Benzoyl chloride

-

Hydroxylamine hydrochloride

-

Triethylamine

-

N,N'-Carbonyldiimidazole (CDI)

-

Ethyl acetate (EtOAc)

-

N,N-Dimethylformamide (DMF)

-

2 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend hydroxylamine hydrochloride (1.2 eq) in a 5:1 mixture of ethyl acetate and DMF.

-

Cool the mixture in an ice bath and slowly add triethylamine (2.4 eq). Stir for 5 minutes.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in ethyl acetate.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Add N,N'-carbonyldiimidazole (1.2 eq) in one portion and stir at room temperature for an additional 30 minutes.

-

Add 2 M HCl to quench the reaction.

-

Extract the mixture with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic procedures.

References

A Technical Guide to the One-Pot Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the efficient one-pot synthesis of 3-phenyl-1,4,2-dioxazol-5-one, a versatile compound with significant applications in materials science and synthetic chemistry.

Introduction

3-R-1,4,2-dioxazol-5-ones are a class of compounds increasingly utilized as regioselective amidation reagents and as electrolyte additives that enhance the cycling lifetimes of rechargeable lithium-ion batteries.[1][2][3] The traditional synthesis is a time-consuming, two-step process that requires the isolation and thorough drying of a hydroxamic acid intermediate, followed by a separate cyclization step, often using the environmentally harmful solvent dichloromethane.[2][3]

This document details a modern one-pot methodology that circumvents these issues. By starting with commercially available benzoyl chloride, this process eliminates the need to isolate the intermediate and utilizes more environmentally benign solvents.[2][3] The result is a streamlined, efficient synthesis that provides high yields and purity.[1][2]

Overall Reaction Scheme

The one-pot synthesis proceeds in two main stages within a single reaction vessel: the in situ formation of benzohydroxamic acid from benzoyl chloride and hydroxylamine (B1172632), followed by cyclization with N,N'-carbonyldiimidazole (CDI) to yield the final product.

Caption: General scheme of the one-pot synthesis.

Experimental Protocol

This protocol is adapted from the testing-scale one-pot method described by Hynes et al.[2]

Materials and Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Benzoyl chloride

-

N,N'-Carbonyldiimidazole (CDI)

-

2 M Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Hydroxylamine Deprotonation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 eq) in N,N-dimethylformamide (DMF) at room temperature.[2]

-

Add triethylamine (1.1 eq) in a single portion and stir the solution for 5 minutes.[2]

-

Solvent Addition and Cooling: Add ethyl acetate to the solution (a 5:1 volume ratio of EtOAc to DMF is recommended for optimal yield) and cool the reaction mixture to 0°C using an ice bath.[2]

-

Formation of Hydroxamic Acid Intermediate: Slowly add benzoyl chloride (1.0 eq) to the cooled reaction mixture. Stir the reaction at 0°C for 30 minutes.[2]

-

Cyclization: Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) in one portion. Remove the flask from the ice bath and allow it to warm to room temperature. Stir for an additional 30 minutes.[2]

-

Work-up and Isolation: Quench the reaction by adding 2 M HCl.[1] Extract the aqueous layer three times with ethyl acetate.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1][2]

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.[1][2]

-

The resulting white crystalline solid, this compound, can be further purified if necessary.[2]

Data Presentation

Quantitative data from the synthesis is summarized below for clarity and comparison.

Table 1: Reagent Stoichiometry for One-Pot Synthesis

| Reagent | Molar Equivalence |

| Benzoyl Chloride | 1.0 |

| Hydroxylamine Hydrochloride | 1.1 |

| Triethylamine | 1.1 |

| N,N'-Carbonyldiimidazole (CDI) | 1.2 |

Table 2: Yield and Physical Properties

| Starting Acyl Chloride | Product | Yield (%) | Melting Point (°C) |

| Benzoyl Chloride | This compound | 81[1][2] | 63-65[1][2] |

| p-Methoxybenzoyl chloride | 3-(p-methoxyphenyl)-1,4,2-dioxazol-5-one | High[1] | - |

| p-Nitrobenzoyl chloride | 3-(p-nitrophenyl)-1,4,2-dioxazol-5-one | Good[1] | - |

| p-Chlorobenzoyl chloride | 3-(p-chlorophenyl)-1,4,2-dioxazol-5-one | 49[2] | - |

| m-Chlorobenzoyl chloride | 3-(m-chlorophenyl)-1,4,2-dioxazol-5-one | 66[2] | 34-35[2] |

| o-Chlorobenzoyl chloride | 3-(o-chlorophenyl)-1,4,2-dioxazol-5-one | Modest[1] | 41-43[2] |

| 2-Thiophenecarbonyl chloride | 3-(2-thiophene)-1,4,2-dioxazol-5-one | 76[2] | - |

Table 3: Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.87 (dt, 2H, J=1.9 Hz, 8.9 Hz), 7.67 (tt, 1H, J=1.9 Hz, 8.9 Hz), 7.53 (tt, 2H, J=1.9 Hz, 8.9 Hz)[1][2] |

| ¹³C NMR | CDCl₃ | 163.7, 154.0, 133.9, 129.5, 126.8, 120.3[1][2] |

Mandatory Visualization: Experimental Workflow

The logical flow of the one-pot synthesis is depicted below, from initial reagent combination to final product isolation.

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The one-pot synthesis of this compound from benzoyl chloride offers a significant improvement over traditional multi-step methods.[2] By eliminating the isolation of the hydroxamic acid intermediate and avoiding the use of halogenated solvents, this approach is faster, more efficient, and more environmentally friendly.[2][3] The high yield (81%) and purity of the final product make this method highly suitable for both academic research and industrial-scale production for applications in energy storage and fine chemical synthesis.[1][2]

References

Mechanism of Acyl Nitrene Formation from 3-Phenyl-1,4,2-dioxazol-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanisms through which 3-Phenyl-1,4,2-dioxazol-5-one serves as a precursor for acyl nitrenes, a class of highly reactive intermediates pivotal in modern synthetic chemistry. Dioxazolones have emerged as superior alternatives to traditional acyl nitrene precursors, such as acyl azides, due to their enhanced stability, safety, and handling convenience.[1][2][3] This guide details the thermal, photochemical, and transition-metal-catalyzed pathways for acyl nitrene generation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Overview of this compound

3-Aryl-1,4,2-dioxazol-5-ones are stable, crystalline solids that function as versatile and efficient sources of N-acyl nitrenes for a variety of chemical transformations, including C-H amidation, amination, and the synthesis of nitrogen-containing heterocycles.[4][5] Unlike acyl azides, which are often unstable and potentially explosive, dioxazolones offer a safer profile, releasing only carbon dioxide as a benign byproduct upon decomposition.[2][5] Differential scanning calorimetry (DSC) studies have demonstrated the superior thermal stability of this compound compared to benzoyl azide, which decomposes rapidly.[1][2]

Thermal Stability

Quantitative thermal analysis highlights the stability of this compound. DSC measurements show it remains stable through multiple heating and cooling cycles, unlike benzoyl azide.[1][2]

| Compound | Parameter | 1st Cycle | 2nd Cycle | 3rd Cycle |

| This compound | Melting Enthalpy (ΔH, J/g) | 112 | 93.2 | 91.3 |

| Crystallization Enthalpy (ΔH, J/g) | 80.1 | 67.2 | 78.9 | |

| Benzoyl Azide | - | Rapid decomposition observed | - | - |

| Data sourced from DSC measurements.[1][2] |

Mechanisms of Acyl Nitrene Generation

The formation of an acyl nitrene or its synthetic equivalent, a metal-nitrenoid, from this compound can be initiated through several distinct pathways.

Thermal and Photochemical Decomposition

Historically, the thermal and photochemical decomposition of dioxazolones was shown to proceed via decarboxylation to generate a free acyl nitrene intermediate.[3][6][7] This highly electrophilic species is typically short-lived and undergoes a rapid Curtius-type rearrangement to form a more stable isocyanate.[6][7][8] This pathway is fundamental but often lacks the selectivity required for complex molecular synthesis. Recent studies have also explored visible-light-induced decarboxylation for specific transformations.[9][10]

Caption: Thermal or photochemical decarboxylation of dioxazolone to form an acyl nitrene.

Transition Metal-Catalyzed Formation

The most synthetically valuable pathway involves transition metal catalysis, which avoids the formation of a free nitrene. Instead, a metal-acylnitrenoid species is generated, which allows for highly selective and controlled C-N bond formation.[5][11] This approach is central to modern C-H amidation reactions.

Inner-Sphere Mechanism (Rh, Ir, Ru Catalysis)

In reactions catalyzed by Group 9 metals like Rh(III) and Ir(III), the process follows an inner-sphere mechanism.[6][8][11] The catalytic cycle involves:

-

C-H Activation: The catalyst activates a C-H bond of the substrate, forming a metallacycle intermediate.[11]

-

Ligand Exchange: The dioxazolone coordinates to the metal center. Studies have shown that dioxazolones have a higher binding affinity for the rhodium catalyst compared to acyl azides, leading to greater efficiency.[6][7][11]

-

Decarboxylative Activation: The coordinated dioxazolone undergoes decarboxylation to form a metal(V)-nitrenoid species.[6][8]

-

Reductive Elimination: The acyl nitrene moiety inserts into the metal-carbon bond, forming the C-N bond and regenerating the metal(III) catalyst.[11]

-

Protonolysis: The amidated product is released, and the catalyst re-enters the cycle.

Caption: Inner-sphere catalytic cycle for metal-catalyzed C-H amidation.

Copper-Catalyzed Transformations

Copper catalysts are also effective for promoting acyl nitrene transfer from dioxazolones.[12][13] These reactions proceed through a proposed copper nitrenoid intermediate. The mechanism typically involves the initial coordination of the dioxazolone to the copper center, followed by decarboxylation to form the key copper nitrenoid species, which then engages in the desired bond formation.[13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a catalytic reaction are provided below.

Synthesis of this compound

Two common protocols for the synthesis are the traditional method from benzohydroxamic acid and a one-pot method from benzoyl chloride.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 5. The use of dioxazolones for the catalytic transfer of acyl nitrenes - HIMS - University of Amsterdam [hims.uva.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. BJOC - Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations [beilstein-journals.org]

- 13. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Phenyl-1,4,2-dioxazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of 3-phenyl-1,4,2-dioxazol-5-one, a compound of increasing interest in organic synthesis, particularly as a stable and efficient acyl nitrene precursor. This document collates available quantitative data, details experimental protocols for thermal analysis, and presents visual diagrams of the decomposition mechanism and experimental workflows to serve as a valuable resource for researchers in drug development and related fields.

Introduction

This compound is a heterocyclic compound that has gained significant attention as a safer and more manageable alternative to traditional acyl nitrene precursors, such as acyl azides.[1][2] Its enhanced thermal stability is a key attribute, allowing for safer handling, storage, and application in a variety of chemical transformations, most notably in C-H amidation reactions.[3][4] Understanding the thermal behavior of this compound is critical for its effective and safe utilization in synthetic protocols, particularly in the context of process development and safety assessment in the pharmaceutical and chemical industries.

This guide details the thermal properties of this compound, including its melting point and decomposition characteristics. It outlines the primary decomposition pathway, which involves the extrusion of carbon dioxide to form a highly reactive acyl nitrene intermediate, followed by a Curtius-type rearrangement to phenyl isocyanate.[5][6] Further decomposition of the resulting isocyanate is also discussed.

Thermal Stability and Decomposition Data

Quantitative thermal analysis provides crucial parameters for assessing the stability of a compound. The following tables summarize the available data for this compound.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [7] |

| Molecular Weight | 163.13 g/mol | [7] |

| Melting Point | 63-65 °C | [8] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Cycle | Process | Enthalpy (ΔH) (J/g) |

| 1st | Crystallization | 80.1 |

| Melting | 112 | |

| 2nd | Crystallization | 67.2 |

| Melting | 93.2 | |

| 3rd | Crystallization | 78.9 |

| Melting | 91.3 |

Data obtained from a study by Chang et al., which demonstrated the compound's good thermal stability over multiple heating and cooling cycles.[9]

Decomposition Pathway

The thermal decomposition of this compound proceeds through a well-established mechanism involving the formation of a key reactive intermediate.

Primary Decomposition

The initial step in the thermal decomposition is the concerted loss of carbon dioxide (CO₂) to generate a benzoyl nitrene intermediate. This acyl nitrene is highly reactive and undergoes a rapid Curtius-type rearrangement to form phenyl isocyanate.[5][6]

Secondary Decomposition of Phenyl Isocyanate

Phenyl isocyanate, the primary product of the initial decomposition, is itself thermally reactive and can undergo further reactions, especially at elevated temperatures. These secondary reactions can include:

-

Dimerization and Trimerization: Phenyl isocyanate can react with itself to form dimers (uretdiones) and trimers (isocyanurates).[1]

-

Hydrolysis: In the presence of water, phenyl isocyanate can hydrolyze to form aniline (B41778) and carbon dioxide.[1]

-

Reaction with other nucleophiles: Phenyl isocyanate is highly reactive towards nucleophiles such as alcohols and amines.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 3. web.williams.edu [web.williams.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenyl-1,4,2-dioxazol-5-one as a stable nitrene precursor in organic synthesis

An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one as a Stable Nitrene Precursor in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safe, stable, and efficient reagents is a cornerstone of modern organic synthesis. 3-Substituted 1,4,2-dioxazol-5-ones have emerged as a superior class of precursors for generating N-acyl nitrenes, highly reactive intermediates pivotal for C-N bond formation.[1] This guide focuses on this compound, a prominent member of this class, detailing its synthesis, stability, and broad utility as a versatile amidating agent.[1] Unlike traditional nitrene precursors such as acyl azides, which are often thermally unstable and potentially explosive, this compound offers a significantly enhanced safety profile without compromising reactivity.[2][3] Its application in transition-metal-catalyzed reactions, particularly C–H amidation, has enabled the construction of complex nitrogen-containing molecules under mild conditions, making it an invaluable tool for researchers in medicinal chemistry and materials science.[4][5]

Introduction: A Safer Alternative for Acyl Nitrene Generation

Acyl nitrenes are highly reactive intermediates widely used for constructing C-N bonds through reactions like C-H insertion, aziridination, and cycloaddition. Historically, their generation has relied heavily on the thermal or photochemical decomposition of acyl azides.[4] However, the intrinsic instability and potential for explosive decomposition of low molecular weight acyl azides pose significant safety risks, limiting their scalability and practical application.[4][6]

This compound has emerged as a robust and safer alternative.[6] It serves as a stable crystalline solid that, upon thermal or catalytic activation, undergoes decarboxylation to generate the desired acyl nitrene intermediate, releasing carbon dioxide as the sole byproduct.[3][4] This approach circumvents the hazards associated with acyl azides while providing a highly efficient source of nitrenes for a wide array of synthetic transformations.[2][3]

Enhanced Thermal Stability

A key advantage of this compound is its superior thermal stability compared to conventional acyl nitrene precursors like benzoyl azide (B81097). Differential Scanning Calorimetry (DSC) analysis demonstrates that this compound is thermally stable, whereas benzoyl azide decomposes rapidly.[2][3] This enhanced stability allows for safer handling, storage, and application in reactions that may require elevated temperatures.[2][6]

Table 1: Thermal Properties of this compound from DSC Measurement [3]

| Cycle | Property | ΔH (J/g) |

| 1st Cycle | Crystallization | 80.1 |

| Melting | 112 | |

| 2nd Cycle | Crystallization | 67.2 |

| Melting | 93.2 | |

| 3rd Cycle | Crystallization | 78.9 |

| Melting | 91.3 |

Data indicates good thermal stability over multiple heating and cooling cycles.[3]

Synthesis of this compound

The synthesis of this compound is straightforward and can be accomplished through multiple high-yielding routes, often utilizing environmentally benign solvents.[7][8]

Synthesis from Benzohydroxamic Acid

A common and efficient method involves the cyclization of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[2][8] This method avoids harsh reagents and typically proceeds to completion at room temperature.[8]

Caption: Synthesis of this compound from Benzohydroxamic Acid.

Experimental Protocol: Synthesis from Benzohydroxamic Acid (100 mmol Scale)[2][3]

-

To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol), ethyl acetate (200 mL), and 1,1′-carbonyldiimidazole (16.3 g, 101 mmol) sequentially under atmospheric conditions.

-

Stir the resulting suspension vigorously for 1 hour at room temperature, during which the mixture becomes a clear solution.

-

Quench the reaction mixture with 1 N HCl (250 mL).

-

Extract the mixture with ethyl acetate (200 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄ (12 g).

-

Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by dissolving in a minimal amount of a suitable solvent like toluene, filtering any undissolved impurities, and evaporating the solvent.[2] A yield of 72% (11.8 g) has been reported for this scale-up synthesis.[2]

One-Pot Synthesis from Acyl Chlorides

A more convergent one-pot method has been developed, starting from commercially available acyl chlorides.[7][9] This process eliminates the need to isolate the hydroxamic acid intermediate, streamlining the synthesis.[7]

Caption: One-pot synthesis of this compound from Benzoyl Chloride.

Generation of Acyl Nitrene and Reaction Mechanisms

This compound serves as a precursor to a metal-acylnitrenoid species upon coordination to a transition metal center, followed by decarboxylation.[10][11] This highly electrophilic intermediate is the key player in subsequent C-N bond-forming reactions.[5]

Caption: General pathway for transition-metal-catalyzed nitrene generation and C-H amidation.

Applications in Organic Synthesis

The stability and predictable reactivity of this compound have led to its widespread adoption in various synthetic transformations.

Transition Metal-Catalyzed C–H Amidation

The most prominent application is in directed C(sp²)–H and C(sp³)–H amidation reactions.[4] Catalysts based on rhodium, iridium, ruthenium, and cobalt have been successfully employed.[1][12] These reactions are highly efficient for installing amide functionalities onto arenes and alkanes, often with excellent regioselectivity controlled by a directing group.[4][5]

Table 2: Solvent Optimization for Rh(III)-Catalyzed C–H Amidation [2]

| Entry | Solvent | Yield of Product 10 (%) | Yield of Product 11 (%) |

| 1 | 1,2-DCE | 99 | 89 |

| 2 | Methanol | 89 | <1 |

| 3 | t-Butanol | 92 | 73 |

| 4 | Acetic Acid | 89 | 58 |

| 5 | Acetonitrile | 20 | <1 |

| 6 | Acetone | 83 | 89 |

| 7 | Ethyl Acetate | 99 | 99 |

| 8 | THF | 91 | 75 |

| 9 | Toluene | 91 | <1 |

Reaction conditions: Substrate (0.20 mmol) and this compound (0.22 mmol). Product 10 from 2-phenylpyridine (B120327), Product 11 from a ketoxime-containing arene. Yields determined by NMR.[2] The study highlights that ethyl acetate, a green solvent, provides excellent yields, replacing hazardous chlorinated solvents like 1,2-dichloroethane (B1671644) (1,2-DCE).[2][3]

Experimental Protocol: Rh(III)-Catalyzed C–H Amidation of 2-Phenylpyridine (200 mmol Scale)[2]

-

To a solution of this compound (210 mmol, 1.05 equiv), [Cp*RhCl₂]₂ (0.500 mol%, 1.00 mmol), and AgNTf₂ (2.00 mol%, 4.00 mmol) in ethyl acetate (120 mL) at 40 °C, add 2-phenylpyridine (200 mmol, 1.00 equiv) over 3.5 hours using a syringe pump.

-

Maintain the internal reaction temperature below 45 °C throughout the addition. Note: The reaction is highly exothermic (-290 kJ/mol), requiring careful control of the addition rate to prevent uncontrolled heat and CO₂ evolution.[2]

-

After the addition is complete, stir the reaction for an additional 4 hours, monitoring by TLC or LC-MS until completion.

-

Upon completion, cool the reaction mixture and process for product isolation, typically involving filtration and recrystallization.

Synthesis of Ureas and Other Heterocycles

Thermally induced decomposition of this compound generates an isocyanate intermediate via a Curtius-type rearrangement.[4][12] This reactive isocyanate can be trapped in situ by various nucleophiles, such as amines, to afford unsymmetrical ureas, which are important motifs in pharmaceuticals and agrochemicals.[12] This method has been successfully applied to the gram-scale synthesis of the herbicide linuron (B1675549) and the anti-cancer drug sorafenib.[12]

Table 3: Selected Examples of Unsymmetrical Urea Synthesis [12]

| Dioxazolone | Amine | Product | Yield (%) |

| This compound | p-Anisidine | 1-(4-Methoxyphenyl)-3-phenylurea | 98 |

| 3-(p-Tolyl)-1,4,2-dioxazol-5-one | n-Amylamine | 1-Pentyl-3-(p-tolyl)urea | 65 |

| 3-(3,4-Dichlorophenyl)-1,4,2-dioxazol-5-one | N,O-Dimethylhydroxylamine | Linuron (Herbicide) | 82 |

| 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one | 4-(4-Aminophenoxy)-N-methylpicolinamide | Sorafenib (Anti-cancer drug) | 86 |

Cycloaddition and Lactam Synthesis

The generated acyl nitrene can participate in various intramolecular reactions to form complex heterocyclic structures. Iridium-catalyzed intramolecular C-H amidation of dioxazolones bearing alkyl chains can lead to the formation of valuable lactam skeletons.[10][11] In some cases, unexpected skeletal rearrangements can occur, providing access to unique molecular architectures.[10][11]

Conclusion

This compound has firmly established itself as a premier precursor for acyl nitrene generation in modern organic synthesis. Its remarkable thermal stability, ease of synthesis, and high reactivity in catalytic C-N bond formation offer significant advantages over traditional, more hazardous reagents.[2][6] The ability to use greener solvents and perform reactions on a large scale further enhances its practical utility.[2] For researchers, scientists, and drug development professionals, this compound represents a safe, versatile, and powerful tool for the efficient construction of nitrogen-containing compounds, paving the way for innovations in medicine and materials science.

References

- 1. Dioxazolone mediated cyclization reactions through C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pure.uva.nl [pure.uva.nl]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic and Mechanistic Insights into 3-Phenyl-1,4,2-dioxazol-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in modern organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines the experimental protocols for its synthesis and characterization, and visualizes its key role as an acyl nitrene precursor in transition metal-catalyzed C-H amidation reactions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on 300 MHz or 500 MHz spectrometers using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | ~7.80 - 7.90 | m, 2H (ortho-protons of phenyl ring) |

| ~7.50 - 7.65 | m, 3H (meta- and para-protons of phenyl ring) | |

| ¹³C | ~163.0 | C=O (dioxazolone ring) |

| ~154.0 | C=N (dioxazolone ring) | |

| ~134.0 | Quaternary carbon (phenyl ring) | |

| ~131.0 | CH (para-carbon of phenyl ring) | |

| ~129.0 | CH (ortho/meta-carbons of phenyl ring) | |

| ~127.0 | CH (ortho/meta-carbons of phenyl ring) |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation based on available literature, including patent documentation which describes the spectra of numerous substituted analogs[1].

Infrared (IR) Spectroscopy

IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1820 - 1800 | Strong | C=O stretch (lactone carbonyl) |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200 - 1000 | Medium-Strong | C-O and N-O stretching vibrations |

Note: The characteristic strong absorption of the carbonyl group is a key feature in the IR spectrum of this compound.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of benzohydroxamic acid with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI).[1][2]

Materials:

-

Benzohydroxamic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Toluene (for recrystallization/purification)

Procedure:

-

To a suspension of benzohydroxamic acid in ethyl acetate, N,N'-carbonyldiimidazole is added in one portion at room temperature.[1][2]

-

The reaction mixture is stirred vigorously for approximately one hour, during which the suspension typically becomes a clear solution.[2]

-

The reaction is then quenched by the addition of 1 N HCl.[2]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[2]

-

The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[1][2]

-

The crude product can be further purified by dissolving it in a minimal amount of a suitable solvent like toluene, filtering off any insoluble impurities, and then removing the solvent under reduced pressure to yield the final product as a white solid.[2]

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker 300 MHz or 500 MHz).

-

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Key Applications and Reaction Mechanisms

This compound is a highly effective and thermally stable precursor for the in-situ generation of acyl nitrenes.[2] This reactivity is harnessed in various organic transformations, most notably in transition metal-catalyzed C-H amidation reactions.

Rhodium-Catalyzed C-H Amidation

The following diagram illustrates the generally accepted catalytic cycle for the rhodium(III)-catalyzed C-H amidation of an aromatic substrate using this compound.

Caption: Catalytic cycle of Rh(III)-catalyzed C-H amidation.

This catalytic cycle commences with the coordination of the this compound to the rhodium(III) catalyst. Subsequent decarboxylation generates a highly reactive Rh(V)-imido intermediate. This intermediate then undergoes C-H activation with the substrate to form a cyclometalated species. Finally, reductive elimination yields the amidated product and regenerates the active Rh(III) catalyst for the next cycle. This process is highly valued for its efficiency and the generation of carbon dioxide as the sole byproduct.[2]

References

Potential Biological Activities of 3-Phenyl-1,4,2-dioxazol-5-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Phenyl-1,4,2-dioxazol-5-one scaffold is a heterocyclic structure of growing interest in medicinal chemistry and drug discovery. While extensive research into the biological activities of its derivatives is still emerging, preliminary studies and data on structurally related compounds suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the currently identified biological activities, focusing on enzyme inhibition, and offers detailed experimental protocols where available. Due to the limited specific data on this compound derivatives, this report also includes information on closely related analogs to highlight the potential of this chemical class.

Introduction

This compound and its derivatives are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, with a phenyl group attached at the 3-position. This core structure serves as a versatile synthetic intermediate.[1] The biological potential of this class of compounds is an active area of investigation, with initial findings pointing towards applications in enzyme inhibition. This document aims to consolidate the existing, albeit limited, scientific literature on the biological activities of these compounds and their close analogs, providing a resource for researchers in the field.

Enzyme Inhibition

A notable biological activity identified for derivatives of the 1,4,2-dioxazole (B14750496) class is the inhibition of specific enzymes. Research has highlighted the potential of these compounds as potent and selective inhibitors.

Firefly Luciferase Inhibition

A significant study identified 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent inhibitors of firefly luciferase (FLuc). This discovery is particularly relevant for high-throughput screening (HTS) campaigns that utilize luciferase reporter gene assays, as these compounds can act as "false positives." The study revealed that these derivatives are highly potent, with some exhibiting subnanomolar IC50 values.

| Compound ID | Structure | IC50 (nM) |

| Derivative 1 | 5-benzyl-3-phenyl-1,4,2-dioxazole | Data not available in abstract |

| Derivative 2 | (Substituted)-5-benzyl-3-phenyl-1,4,2-dioxazole | Data not available in abstract |

| Resveratrol (Control) | 59 |

Note: Specific IC50 values for the most potent compounds, reported to be in the subnanomolar range, were not available in the abstracts of the reviewed literature. Access to the full-text articles is required for a complete quantitative summary.

A detailed experimental protocol for the firefly luciferase inhibition assay, as would typically be found in the full scientific publication, is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against firefly luciferase.

Materials:

-

Recombinant firefly luciferase enzyme

-

D-luciferin (substrate)

-

ATP (co-factor)

-

Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)

-

Test compounds (this compound derivatives)

-

96-well microplates (opaque, white)

-

Luminometer

Procedure:

-

Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations for IC50 determination.

-

Assay Reaction: In each well of the 96-well plate, the firefly luciferase enzyme is pre-incubated with the test compound at various concentrations for a specified period at room temperature.

-

Initiation of Luminescence: The luminescent reaction is initiated by the addition of a solution containing D-luciferin and ATP.

-

Measurement: The luminescence intensity is immediately measured using a luminometer.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Experimental Workflow for Firefly Luciferase Inhibition Assay

Caption: Workflow for determining IC50 values in a firefly luciferase inhibition assay.

Potential Antimicrobial and Antiviral Activities

While specific studies on the antimicrobial and antiviral properties of this compound derivatives are limited in the public domain, the parent compound, also referred to as phthalazone, has been noted for its potential in these areas.[1] This suggests that derivatives of this scaffold could be promising candidates for the development of new anti-infective agents. Further research is required to isolate and characterize specific antimicrobial and antiviral activities, including the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens.

Future Directions and Conclusion

The exploration of the biological activities of this compound derivatives is in its early stages. The potent inhibition of firefly luciferase by closely related analogs underscores the potential of this scaffold to interact with biological targets with high affinity and specificity.

Future research should focus on:

-

Systematic Screening: Conducting broad-based screening of a library of this compound derivatives against a wide range of biological targets, including kinases, proteases, and receptors.

-

Antimicrobial and Antiviral Evaluation: Performing comprehensive studies to identify and quantify any antimicrobial and antiviral activities, including mechanism of action studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of analogs to establish clear SARs that can guide the design of more potent and selective compounds.

Disclaimer: The information provided in this document is based on a review of publicly available scientific literature abstracts. A comprehensive understanding of the biological activities of this compound derivatives requires access to and analysis of full-text research articles. The experimental protocols provided are generalized representations and may require optimization for specific applications.

References

3-Phenyl-1,4,2-dioxazol-5-one: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to 3-Phenyl-1,4,2-dioxazol-5-one. This versatile compound has emerged as a significant reagent in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its unique reactivity as a stable acyl nitrene precursor offers a safer and more efficient alternative to traditional reagents.

Core Applications

This compound is a multifaceted compound with a growing number of applications in various fields of chemistry.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new drugs with potentially improved efficacy and safety profiles.[1] Its utility extends to being a building block for diverse organic compounds, contributing to advancements in chemical research and the discovery of novel materials.[1]

One of the most significant applications of this compound is in C-H amidation reactions.[2][3] It has been successfully employed in Cp*Rh(III)-catalyzed direct C-H amidation, offering high reactivity and functional group tolerance under mild conditions.[2][4] This makes it a valuable tool for the late-stage functionalization of complex molecules, a crucial step in drug discovery.

Furthermore, this dioxazolone is recognized as a safe and stable precursor for acyl nitrenes, which can then rearrange to form isocyanates via a Lossen-type rearrangement.[4][5] This provides a more environmentally friendly alternative to the hazardous Curtius and Hoffmann rearrangements for the synthesis of isocyanates.[3] Beyond synthetic chemistry, this compound has also been investigated as an electrolyte additive to enhance the performance of lithium-ion batteries.[3][6] Other applications include its use in the preparation of dyes and pigments due to its ability to form colored complexes with metal ions.[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with a focus on improving yield, safety, and scalability.

Two-Step Synthesis from Benzohydroxamic Acid

A common laboratory-scale synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent like ethyl acetate (B1210297).[2][3]

Experimental Protocol: Synthesis of this compound (100 mmol Scale) [2]

-

Materials:

-

Benzohydroxamic acid (13.7 g, 100 mmol)

-

1,1′-Carbonyldiimidazole (CDI) (16.3 g, 101 mmol)

-

Ethyl acetate (200 mL)

-

1 N HCl (250 mL)

-

Magnesium sulfate (B86663) (MgSO₄) (12 g)

-

-

Procedure:

-

To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol), ethyl acetate (200 mL), and 1,1′-carbonyldiimidazole (16.3 g, 101 mmol) sequentially under atmospheric conditions.

-

Stir the mixture vigorously for 1 hour.

-

Quench the reaction mixture with 1 N HCl (250 mL).

-

Extract the mixture with ethyl acetate (200 mL).

-

Separate the organic layer and dry it over MgSO₄ (12 g).

-

Remove the solvent under reduced pressure.

-

Dissolve the crude mixture in toluene.

-

Filter any undissolved impurities.

-

Evaporate the toluene to yield the desired product.

-

-

Yield: 11.8 g (72%)

One-Pot Synthesis from Benzoyl Chloride

A more streamlined one-pot synthesis has been developed, starting from commercially available benzoyl chloride, hydroxylamine (B1172632) hydrochloride, and CDI.[6] This method offers high yields and avoids the isolation of the intermediate hydroxamic acid.[6]

Experimental Protocol: One-Pot Synthesis of this compound [6]

-

Materials:

-

Benzoyl chloride

-

Hydroxylamine hydrochloride

-

1,1′-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Deprotonate hydroxylamine hydrochloride in pure DMF.

-

Add ethyl acetate to create a 1:5 (v/v) DMF:EtOAc solvent blend.

-

Add benzoyl chloride to the reaction mixture.

-

Add CDI to facilitate the cyclization.

-

The reaction proceeds under mild conditions.

-

-

Yield: 81%[6]

Key Reactions and Mechanistic Insights

Cp*Rh(III)-Catalyzed C-H Amidation

A significant application of this compound is in the rhodium-catalyzed C-H amidation of arenes. This reaction proceeds with high efficiency and selectivity, particularly for the ortho-amidation of substrates containing a directing group.

The general mechanism for the directed C-H amidation involves the coordination of the dioxazolone to the Rh(III) catalyst, followed by decarboxylation to form a rhodium-nitrenoid intermediate.[5][7] This intermediate then undergoes C-H activation and reductive elimination to afford the amidated product.

Caption: Generalized pathway for Cp*Rh(III)-catalyzed C-H amidation.

Lossen Rearrangement to Isocyanates

Thermal decomposition of this compound leads to the formation of an acyl nitrene intermediate, which readily undergoes a Lossen rearrangement to produce phenyl isocyanate.[5] This provides a valuable and safer route to isocyanates, which are important building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Caption: Thermal decomposition and Lossen rearrangement of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from reported studies on the synthesis and reactions of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Benzohydroxamic acid | CDI | Ethyl acetate | 72 | [2] |

| Benzoyl chloride | Hydroxylamine HCl, CDI | DMF/EtOAc (1:5) | 81 | [6] |

Table 2: Solvent Effects on Cp*Rh(III)-Catalyzed C-H Amidation [2]

| Solvent | Yield of N-[2-(Pyridin-2-yl)phenyl]benzamide (%) |

| 1,2-Dichloroethane | 99 |

| Methanol | 89 |

| t-Butanol | 92 |

| Acetic acid | 89 |

| Acetonitrile | 20 |

| Acetone | 83 |

| Dimethylformamide | 65 |

| Ethyl acetate | 99 |

| Tetrahydrofuran | 91 |

| 1,2-Dimethoxyethane | 95 |

| Toluene | 91 |

Safety and Handling

Differential scanning calorimetry (DSC) measurements have shown that this compound is thermally stable, especially when compared to benzoyl azide, a conventional precursor of acyl nitrenes that decomposes rapidly.[2][4] This improved thermal stability enhances the operational safety of reactions involving this reagent.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It should be stored in a cool, dry place.

Conclusion

This compound has established itself as a valuable and versatile reagent in modern organic synthesis. Its stability, high reactivity in C-H amidation, and its role as a safe isocyanate precursor make it an attractive tool for researchers in drug discovery and materials science. The development of efficient one-pot synthetic procedures further enhances its accessibility and utility. Future research is likely to uncover even more applications for this remarkable compound, solidifying its importance in the chemist's toolkit.

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.uva.nl [pure.uva.nl]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Methodological & Application

Application Notes and Protocols: Cp*Rh(III)-Catalyzed C-H Amidation Using 3-Phenyl-1,4,2-dioxazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H amidation has emerged as a powerful and atom-economical strategy for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds.[1][2] This protocol details the application of a Cp*Rh(III) (pentamethylcyclopentadienyl rhodium III) catalyst for the directed C-H amidation of arenes and heteroarenes using 3-phenyl-1,4,2-dioxazol-5-one as a robust and safe amidating agent.[3][4] This methodology offers significant advantages over traditional methods that often require pre-functionalized starting materials.

The use of 3-substituted 1,4,2-dioxazol-5-ones as acyl nitrene precursors in conjunction with transition metal catalysts, such as CpRh(III), has gained significant traction.[4][5] These reagents are thermally stable, easily prepared, and safer alternatives to commonly used acyl azides, which are prone to explosive decomposition.[3][4] The CpRh(III)-catalyzed reaction proceeds under mild conditions, exhibits broad substrate scope, and demonstrates excellent functional group tolerance, making it a valuable tool for late-stage functionalization in drug discovery and development.[3][6]

Reaction Principle

The reaction proceeds via a directed C-H activation mechanism. A directing group on the substrate coordinates to the Cp*Rh(III) catalyst, positioning it for regioselective C-H bond cleavage of an ortho-C-H bond to form a rhodacycle intermediate. The this compound then coordinates to the rhodium center and undergoes insertion into the Rh-C bond, followed by reductive elimination to afford the amidated product and regenerate the active Rh(III) catalyst. The reaction releases carbon dioxide as the only byproduct.

Applications

-

Lead Optimization: Rapidly generate analogs of lead compounds by introducing amide functionalities at specific C-H bonds to explore structure-activity relationships (SAR).

-

Late-Stage Functionalization: Modify complex molecules and natural products at a late stage of the synthesis, avoiding lengthy de novo synthetic routes.[6]

-

Fragment-Based Drug Discovery: Synthesize novel fragments containing amide groups for screening libraries.

-

Materials Science: Prepare novel organic materials with tailored electronic and photophysical properties.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.

-

Solvents should be dried and degassed prior to use.

-

Reagents should be of high purity. This compound can be synthesized from the corresponding hydroxamic acid.[4]

Representative Protocol for Cp*Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)

This protocol is adapted from a reported gram-scale synthesis.[3]

Materials:

-

[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

AgNTf₂ (silver bis(trifluoromethanesulfonyl)imide)

-

This compound

-

2-Phenylpyridine

-

Ethyl acetate (B1210297) (EtOAc), anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add [Cp*RhCl₂]₂ (0.500 mol%), AgNTf₂ (2.00 mol%), and this compound (1.05 equivalents).

-

Add anhydrous ethyl acetate to the flask.

-

Stir the mixture at 40 °C.

-

Slowly add a solution of 2-phenylpyridine (1.00 equivalent) in ethyl acetate to the reaction mixture over 3.5 hours using a syringe pump. It is crucial to maintain the reaction temperature below 45 °C as the reaction is exothermic.[3]

-

Upon completion of the addition, allow the reaction to stir at 40 °C until complete consumption of the starting material is observed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[3]

Data Presentation

The following tables summarize the reaction conditions and yields for the Cp*Rh(III)-catalyzed C-H amidation of various substrates with this compound.

Table 1: Optimization of Reaction Solvent [3]

| Entry | Solvent | Yield (%) |

| 1 | 1,2-DCE | 99 |

| 2 | Methanol | 89 |

| 3 | t-Butanol | 92 |

| 4 | Acetic acid | 89 |

| 5 | Acetonitrile | 20 |

| 6 | Acetone | 83 |

| 7 | DMF | 65 |

| 8 | Ethyl Acetate | 99 |

| 9 | THF | 91 |

| 10 | 1,2-DME | 95 |

| 11 | Toluene | 91 |

Reaction conditions: Substrate (0.20 mmol), this compound (0.22 mmol), [Cp*RhCl₂]₂ (0.5 mol%), AgNTf₂ (2.0 mol%) in solvent at 40 °C. Yields determined by NMR.

Table 2: Substrate Scope of Cp*Rh(III)-Catalyzed C-H Amidation

| Substrate | Product | Yield (%) |

| 2-Phenylpyridine | N-(2-(pyridin-2-yl)phenyl)benzamide | 99[3] |

| 1-Phenyl-1H-pyrazole | N-(2-(1H-pyrazol-1-yl)phenyl)benzamide | >95 |

| Phenyl-2-pyridylmethanone oxime | N-(2-(pyridin-2-yl(hydroxyimino)methyl)phenyl)benzamide | 98 |

| N-Phenyl-2-aminopyridine | N-(2-(phenylamino)pyridin-3-yl)benzamide | >95 |

| Benzo[h]quinoline | N-(10-quinolyl)benzamide | 95 |

Yields are for isolated products.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Cp*Rh(III)-catalyzed C-H amidation.

Caption: General experimental workflow for C-H amidation.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Cp*Rh(III)-catalyzed C-H amidation with this compound is depicted below.

Caption: Proposed catalytic cycle for C-H amidation.

Safety and Handling

-

Rhodium Catalyst: While generally stable, handle rhodium compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

This compound: This compound is significantly more thermally stable than acyl azides.[3][4] However, as with all chemical reagents, it should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Solvents: Use flammable solvents in a fume hood away from ignition sources.

-

Pressurized Systems: The reaction generates CO₂ gas. Ensure that the reaction vessel is not sealed tightly to avoid pressure buildup.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored catalyst. |

| Poor quality solvent/reagents | Use anhydrous and degassed solvents. Ensure the purity of the substrate and amidating agent. | |

| Insufficient temperature | Check and calibrate the heating source to ensure the reaction is maintained at 40 °C. | |

| Formation of side products | Reaction temperature too high | Carefully control the rate of addition of the substrate to manage the exotherm. Ensure the reaction temperature does not exceed 45 °C.[3] |

| Presence of water | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. | |

| Difficulty in purification | Co-elution of starting material/product | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The Cp*Rh(III)-catalyzed C-H amidation using this compound represents a highly efficient, practical, and safe method for the synthesis of a wide range of amides. Its broad functional group tolerance and applicability to complex molecules make it a powerful tool in modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The provided protocols and data serve as a valuable resource for researchers looking to implement this methodology in their work.

References

Application Notes and Protocols for Regioselective Amidation with 3-Phenyl-1,4,2-dioxazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction